3,4-Propylenedioxythiophene-2,5-dicarboxylic acid
Overview
Description
3,4-Propylenedioxythiophene-2,5-dicarboxylic acid is an electron-rich conducting polymer known for its applications in organic and bio-electronics. This compound can enhance the intrinsic properties of various polymers, making it a valuable material in the field of advanced electronics .
Mechanism of Action
Target of Action
3,4-Propylenedioxythiophene-2,5-dicarboxylic acid (ProDOT) is an electron-rich conducting polymer . Its primary targets are a variety of polymers, where it enhances their intrinsic properties .
Mode of Action
ProDOT interacts with its targets by functionalizing them . This means it chemically modifies these polymers to improve their properties, such as conductivity, stability, and biocompatibility.
Result of Action
The result of ProDOT’s action is the enhancement of the intrinsic properties of a variety of polymers . This makes these materials more suitable for use in organic and bio-electronics .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with a variety of biomolecules due to its electron-rich nature
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid is not well defined. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid typically involves the formation of the 3,4-alkylenedioxy ring via double Mitsunobu reactions. This method is efficient for producing derivatives of 3,4-ethylenedioxythiophene and 3,4-propylenedioxythiophene, which serve as monomers for electron-rich conducting polymers .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up to industrial levels. The use of cyclohexane/dodecyl benzenesulfonic acid (DBSA)/water microemulsion systems has been explored for functionalizing polymers with this compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce different functional groups to the compound, enhancing its versatility.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used in different applications such as electrochromic devices and organic semiconductors .
Scientific Research Applications
3,4-Propylenedioxythiophene-2,5-dicarboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
3,4-Ethylenedioxythiophene: Another electron-rich conducting polymer used in similar applications.
3,4-Dimethoxythiophene: Known for its use in organic electronics.
3,4-(2′,2′-Diethylpropylene)dioxythiophene: A derivative with unique properties for specific applications.
Uniqueness: 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid stands out due to its ability to enhance the intrinsic properties of polymers, making it highly versatile for various applications. Its electron-rich nature and ability to undergo multiple chemical reactions further contribute to its uniqueness .
Properties
IUPAC Name |
3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine-6,8-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O6S/c10-8(11)6-4-5(7(16-6)9(12)13)15-3-1-2-14-4/h1-3H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLQXEPXGNPDHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2OC1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445111 | |
Record name | 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177364-98-6 | |
Record name | 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Propylenedioxythiophene-2,5-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does incorporating ProDOT into a sodium alginate (SA) binder improve the performance of lithium-ion batteries?
A1: ProDOT enhances the performance of LIBs in several ways when incorporated into the SA binder:
- Improved Conductivity: The conjugated network of PProDOT, along with lithium doping during battery operation, significantly increases the conductivity of the binder. This enhanced conductivity facilitates electron transport within the electrode, leading to better rate capability. []
- Enhanced Mechanical Integrity: ProDOT contributes to the mechanical robustness of the electrode, ensuring its structural integrity during charge-discharge cycles and prolonging battery lifespan. []
- Facilitated Lithium Ion Diffusion: The presence of ProDOT in the SA binder improves lithium-ion diffusion within the electrode, contributing to faster charge-discharge rates and higher capacity retention. []
Q2: What are the advantages of using SA-PProDOT binder compared to traditional binders with conductive additives like carbon black?
A2: The SA-PProDOT binder offers several advantages over conventional binders that rely on conductive additives:
- Simplified Electrode Fabrication: The inherent conductivity of the SA-PProDOT binder eliminates the need for additional conductive additives like carbon black, simplifying the electrode fabrication process. []
- Improved Electrode Performance: The intimate contact between the active material and the conductive binder, facilitated by the absence of carbon black, results in improved electron transfer and overall electrode performance. []
- Cost-Effectiveness and Sustainability: Utilizing a naturally occurring and modifiable polymer like sodium alginate, combined with the simplified fabrication process, presents a cost-effective and environmentally friendly approach to electrode development. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.